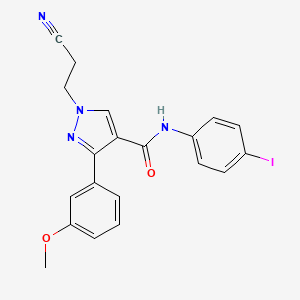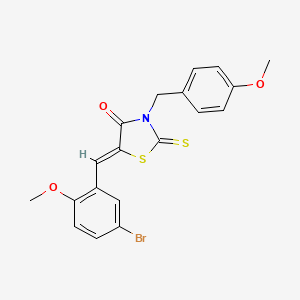![molecular formula C20H24O3 B5118375 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of paracetamol and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of the reuptake of the endocannabinoid anandamide. Anandamide is an endogenous cannabinoid that is involved in pain regulation and inflammation. By inhibiting its reuptake, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene increases the levels of anandamide in the body, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have a number of biochemical and physiological effects in animal models. These include the inhibition of cyclooxygenase-2 (COX-2), the reduction of oxidative stress, and the modulation of calcium ion channels. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several advantages for use in laboratory experiments. It is a well-characterized compound that can be synthesized in large quantities. Additionally, it has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, and the compound may have off-target effects that need to be considered.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Additionally, there is interest in exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the exact mechanism of action of 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene and its potential off-target effects.
Synthesemethoden
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 4-methylphenol with allyl bromide to form 4-allylphenol, which is then reacted with 3-chloropropyl ether to form 1-[3-(2-allylphenoxy)propoxy]-4-allylbenzene. Finally, the compound is methoxylated using sodium methoxide to form 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-4-8-17-9-5-6-10-18(17)22-13-7-14-23-19-12-11-16(2)15-20(19)21-3/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIHFPRRBHHIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)

![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)




![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)